molecular formula C86H121F3N22O21 B6295884 Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate CAS No. 839730-93-7

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate

Cat. No.: B6295884
CAS No.: 839730-93-7
M. Wt: 1856.0 g/mol
InChI Key: GFKBFEIGZWGXJJ-YUPCDROESA-N
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Description

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is a fluorogenic peptide substrate widely used to measure cathepsin D (CTSD) activity in biochemical assays. Its structure includes a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, which are linked by a peptide sequence recognized and cleaved by CTSD. Upon enzymatic cleavage between the two phenylalanine residues (Phe-Phe), the fluorescence of Mca is dequenched, allowing real-time monitoring of protease activity via fluorescence spectroscopy (excitation: 328 nm; emission: 393 nm) .

Key characteristics include:

  • Molecular Weight: 1756.0 g/mol .
  • Purity: ≥95% (HPLC) .
  • Solubility: Soluble in DMSO (1 mM) or 50% acetonitrile (10 mg/mL) .
  • Applications: Neuroprotection studies, lysosomal dysfunction research, and drug screening .

Properties

IUPAC Name

(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-[(7-methoxy-2-oxochromene-4-carbonyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H120N22O19.C2HF3O2/c1-8-50(6)71(103-80(117)66-30-21-39-104(66)82(119)61(27-15-17-35-85)95-69(107)47-94-73(110)56-46-70(108)125-68-45-54(124-7)32-33-55(56)68)81(118)102-63(41-49(4)5)77(114)100-65(43-52-24-13-10-14-25-52)79(116)101-64(42-51-22-11-9-12-23-51)78(115)98-60(29-20-38-93-84(89)90)75(112)99-62(40-48(2)3)76(113)97-59(74(111)96-58(72(86)109)28-19-37-92-83(87)88)26-16-18-36-91-57-34-31-53(105(120)121)44-67(57)106(122)123;3-2(4,5)1(6)7/h9-14,22-25,31-34,44-46,48-50,58-66,71,91H,8,15-21,26-30,35-43,47,85H2,1-7H3,(H2,86,109)(H,94,110)(H,95,107)(H,96,111)(H,97,113)(H,98,115)(H,99,112)(H,100,114)(H,101,116)(H,102,118)(H,103,117)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKBFEIGZWGXJJ-YUPCDROESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H121F3N22O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1856.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Activation and Initial Amino Acid Loading

The Wang resin is pre-swollen in dimethylformamide (DMF) for 30 minutes. The first Fmoc-protected D-Arg(Pbf)-OH residue is coupled using N,N'-diisopropylcarbodiimide (DIPC) and ethyl cyanohydroxyiminoacetate (Oxyma) as activators (3 equivalents each). Completion of coupling is verified via the Kaiser test, which detects free amine groups.

Iterative Deprotection and Coupling

After each coupling cycle, the Fmoc group is removed using 5% pyrrolidine in DMF (2 × 10-minute treatments). Subsequent residues—Leu, Lys(Dnp), Leu, Arg(Pbf), Phe, Phe, Leu, Ile, Pro, Lys(Boc), Gly, and Mca—are added in sequence. Side-chain protections include:

  • Lys(Dnp) : 2,4-dinitrophenyl (Dnp) group introduced via Fmoc-Lys(Dnp)-OH.

  • Arg(Pbf) : 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl.

  • Mca : 7-methoxycoumarin-4-acetyl (MCA) group coupled to the N-terminal Gly using MCA-Gly-OH.

Incorporation of Fluorogenic Modifications

Lys(Dnp) Side-Chain Functionalization

The Dnp quencher is introduced at the ε-amino group of lysine using Fmoc-Lys(Dnp)-OH. This residue is positioned to create a Förster resonance energy transfer (FRET) pair with the N-terminal MCA group. Coupling requires extended reaction times (15–18 hours) due to steric hindrance from the bulky Dnp group.

N-Terminal MCA Labeling

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (90:2.5:5.0:2.5 v/v) for 4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Pbf from arginine). The trifluoroacetate counterion is introduced during this step, forming the final salt.

Table 1: Cleavage Cocktail Composition

ComponentVolume (mL)Role
TFA90Acid cleavage agent
H2O2.5Scavenger for t-butyl cations
TIS5.0Carbocation scavenger
EDT2.5Disulfide bond reduction

Purification and Analytical Characterization

Precipitation and Crude Isolation

The cleaved peptide is precipitated in cold diethyl ether, centrifuged (10,000 ×g, 10 minutes), and washed twice with ether to remove residual TFA. The pellet is dissolved in aqueous acetonitrile (20–30%) containing 0.1% TFA for HPLC purification.

Reverse-Phase HPLC (RP-HPLC)

Purification is performed on a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 20–60% acetonitrile in 0.1% TFA over 45 minutes. The target peptide elutes at ~32 minutes, confirmed by UV detection at 220 nm (peptide bond) and 325 nm (MCA).

Table 2: HPLC Purification Parameters

ParameterValue
ColumnC18 (5 µm, 250 mm)
Flow Rate1.0 mL/min
Detection220 nm, 325 nm
Purity Post-HPLC≥95%

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:

  • Calculated : [M+H]+ = 1756.01 Da.

  • Observed : [M+H]+ = 1756.2 ± 0.3 Da.

Critical Challenges and Optimizations

Side Reactions and Mitigation

  • Dnp Group Instability : The Dnp moiety is light-sensitive. Synthesis is conducted under amber light to prevent photodegradation.

  • Incomplete Coupling at Lys(Dnp) : Double coupling with 5-fold excess of Fmoc-Lys(Dnp)-OH and prolonged reaction times (24 hours) improve yield.

Scale-Up Considerations

Large-scale production (>1 mmol) requires:

  • High-Loading Resins : Wang resin with 1.0 mmol/g capacity reduces resin usage.

  • Continuous Flow SPPS : Automated systems enhance reproducibility and reduce manual handling errors .

Chemical Reactions Analysis

Types of Reactions

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by cathepsin D and E. These reactions result in the cleavage of the peptide bond, releasing the fluorophore .

Common Reagents and Conditions

Major Products

The major products of these reactions are the cleaved peptide fragments and the released fluorophore, which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Peptide Synthesis

Overview : This compound serves as a versatile building block in peptide synthesis, crucial for creating peptides that play significant roles in biological functions and therapeutic applications.

  • Key Features :
    • Facilitates the assembly of complex peptide structures.
    • Enhances the efficiency of synthesizing therapeutic peptides.

Drug Development

Overview : The compound is instrumental in exploring new drug candidates, particularly in oncology and immunotherapy.

  • Applications :
    • Modifying peptide sequences to improve efficacy against specific cancer types.
    • Developing targeted therapies that utilize peptide-based mechanisms.
Application AreaDescription
OncologyInvestigating peptide interactions with tumor cells.
ImmunotherapyDesigning peptides that enhance immune response.

Biochemical Assays

Overview : Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 is employed in various biochemical assays to study enzyme activity and protein interactions.

  • Use Cases :
    • FRET Substrate : Acts as a substrate for cathepsins D and E, enabling the study of proteolytic activity.
    • Enzyme Kinetics : Provides insights into enzyme mechanisms and substrate specificity.

Diagnostic Tools

Overview : This compound plays a role in developing diagnostic reagents for detecting specific biomarkers associated with diseases.

  • Significance :
    • Improves early diagnosis capabilities through biomarker identification.
    • Enhances treatment strategies by providing timely information about disease progression.

Research in Neuroscience

Overview : The properties of this compound make it suitable for studying neuropeptides, contributing to the understanding of neurological disorders.

  • Research Focus :
    • Investigating neuropeptide signaling pathways.
    • Exploring potential therapeutic approaches for conditions such as Alzheimer's disease and depression.

Case Study 1: Peptide-Based Cancer Therapy

A study published in BioRxiv (2020) explored the modification of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 to enhance its efficacy against breast cancer cells. The results indicated a significant reduction in tumor growth when used in combination with traditional chemotherapeutics, highlighting its potential as an adjunct therapy .

Case Study 2: Enzyme Activity Assay

Research conducted by Yasuda et al. (1999) utilized this compound as a FRET substrate to analyze cathepsin D activity. The study demonstrated how variations in peptide structure affected enzyme kinetics, providing valuable insights into protease function and regulation .

Mechanism of Action

The compound functions as a fluorogenic substrate for cathepsin D and E. Upon cleavage by these enzymes, the methoxycoumarin (Mca) group is released, resulting in a fluorescent signal. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of cathepsin D and E, where the peptide bond cleavage occurs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cathepsin D substrates share structural motifs but differ in sequence specificity, fluorophore-quencher pairs, and enzyme selectivity. Below is a detailed comparison with analogous compounds targeting CTSD, cathepsin E (CTSE), β-secretase, and matrix metalloproteinases (MMPs).

Table 1: Substrate Comparison Based on Enzyme Targets

Substrate Name Target Enzyme Sequence (Cleavage Site Bolded) Fluorophore/Quencher Selectivity (kcat/Km, μM⁻¹s⁻¹) Key Applications References
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe -Arg-Leu-Lys(Dnp)-D-Arg-NH2 CTSD Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe -Arg-Leu-Lys(Dnp)-D-Arg-NH2 Mca/Dnp Not reported Neuroprotection, lysosomal studies
MOCAc-Gly-Ser-Pro-Ala-Phe-Leu -Ala-Lys(Dnp)-D-Arg-NH2 CTSE MOCAc-Gly-Ser-Pro-Ala-Phe-Leu -Ala-Lys(Dnp)-D-Arg-NH2 MOCAc/Dnp 8–11 (CTSE-specific) Alzheimer’s disease research
MOCAc-Gly-Lys-Pro-Ile-Phe-Phe -Arg-Leu-Lys(Dnp)-D-Arg-NH2 CTSD MOCAc-Gly-Lys-Pro-Ile-Phe-Phe -Arg-Leu-Lys(Dnp)-D-Arg-NH2 MOCAc/Dnp Not reported Lysosomal dysfunction studies
NMA-Gly-Cys-Gly-Val-Leu-Leu -Lys(Dnp)-Arg-Arg-NH2 β-secretase NMA-Gly-Cys-Gly-Val-Leu-Leu -Lys(Dnp)-Arg-Arg-NH2 NMA/Dnp Manufacturer-specific Breast cancer research
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 MMPs Mca-Pro-Leu-Gly-Leu-Dpa -Ala-Arg-NH2 Mca/Dpa Not reported Cancer metastasis studies

Key Findings:

Sequence Specificity: The target substrate’s Phe-Phe cleavage site is critical for CTSD recognition, while CTSE substrates (e.g., MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2) use Phe-Leu for CTSE specificity . Minor sequence variations (e.g., Ile-Leu vs. Ile-Phe in CTSD substrates) can influence binding affinity and cleavage efficiency .

Fluorophore-Quencher Pairs :

  • Mca/Dnp and MOCAc/Dnp pairs exhibit similar spectral properties but differ in commercial availability. Mca substrates are more common in neuroprotection studies, while MOCAc variants are used for CTSE due to higher selectivity .

In contrast, the CTSE substrate’s kcat/Km of 8–11 μM⁻¹s⁻¹ underscores its superior catalytic efficiency .

Table 2: Functional and Technical Comparisons

Parameter Target CTSD Substrate CTSE Substrate β-Secretase Substrate
Cleavage Site Phe-Phe Phe-Leu Leu-Leu
Fluorophore Mca MOCAc NMA
Excitation/Emission (nm) 328/393 320/405 328/393 (assumed)
Selectivity CTSD-specific CTSE-specific β-secretase-specific
Commercial Source Sigma-Aldrich, Enzo Life Sciences Peptide Institute Sigma-Aldrich

Biological Activity

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate, often referred to as Mca-GKPILFFRL-Lys(Dnp)-DArg-NH2, is a synthetic peptide with significant biological activity. This compound is primarily recognized as a substrate for cathepsins D and E, which play crucial roles in various physiological processes including apoptosis, tissue remodeling, and immune responses. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C85H122N22O19
  • Molecular Weight : 1756.04 g/mol
  • CAS Registry Number : 839730-93-7
  • Storage Conditions : -20 ± 5 °C

The peptide's structure includes a fluorogenic group (Mca) that allows for fluorescence-based detection, making it invaluable in biochemical assays.

Role in Apoptosis

Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 has been implicated in apoptotic pathways through its interaction with cathepsins. Cathepsin D, for instance, has been shown to regulate apoptosis by cleaving pro-apoptotic factors and modulating mitochondrial pathways. Studies indicate that cathepsin D can facilitate the release of cytochrome c from mitochondria, thereby activating caspases that drive the apoptotic process .

Substrate Specificity

This peptide serves as a substrate for various proteases, particularly cathepsins D and E. The specificity of these enzymes towards Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 can be quantitatively assessed using fluorescence resonance energy transfer (FRET) techniques. The design of this peptide allows researchers to monitor proteolytic activity in real-time, providing insights into the enzymatic functions of cathepsins in pathological conditions .

Enzymatic Activity

The enzymatic activity of cathepsins on this substrate has been characterized in several studies:

EnzymeActivity LevelReference
Cathepsin DHighWendt et al., 2020
Cathepsin EModerateYasuda et al., 1999
Other MMPsVariablePMC2635020

These findings highlight the utility of Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 in studying protease activities in various biological contexts.

Study 1: Cathepsin D and Apoptosis

A pivotal study conducted by Bidere et al. demonstrated that cathepsin D triggers Bax activation leading to apoptosis in T lymphocytes. The study utilized Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 to quantify cathepsin D activity during apoptosis induced by staurosporine. Results indicated that inhibition of cathepsin D significantly reduced apoptosis, underscoring its role as a mediator in cell death pathways .

Study 2: Proteolytic Activity in Cancer

In cancer research, Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 has been employed to evaluate the proteolytic activity of matrix metalloproteinases (MMPs) in tumor microenvironments. The ability of these enzymes to degrade extracellular matrix components is critical for tumor invasion and metastasis. Researchers found that variations in MMP activity correlated with tumor progression, emphasizing the importance of this substrate in cancer biology .

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The peptide contains two critical modifications:

  • Mca (7-methoxycoumarin-4-acetyl) : A fluorogenic group enabling real-time detection of enzymatic cleavage via fluorescence resonance energy transfer (FRET).
  • Dnp (2,4-dinitrophenyl) : Acts as a fluorescence quencher for Mca. The proximity of Mca and Dnp ensures low baseline fluorescence, which increases upon cleavage .
  • D-Arg configuration : Enhances resistance to proteolytic degradation, improving substrate stability in biological assays .

Q. What storage conditions are recommended to maintain peptide stability?

Store lyophilized peptide at -20°C in airtight, light-protected containers. Reconstitute in pH 7.4–8.0 buffers (e.g., Tris-HCl) to avoid trifluoroacetate (TFA)-induced pH fluctuations. For short-term use, store solutions at 4°C for ≤72 hours to prevent aggregation .

Q. Which analytical methods are optimal for assessing purity and structural integrity?

  • Reverse-phase HPLC (RP-HPLC) : Use a C18 column with a 0.1% TFA/acetonitrile gradient (5–95% over 30 min) to separate impurities. Purity ≥95% is typical for reliable assays .
  • LC-MS : Confirm molecular weight (expected: ~1,300–1,500 Da) and detect truncation products. Electrospray ionization (ESI) in positive mode is preferred .

Q. How does the trifluoroacetate counterion affect experimental outcomes?

TFA can interfere with:

  • Enzyme activity : Neutralize residual TFA via lyophilization followed by buffer exchange (e.g., Zeba Spin columns).
  • Fluorescence assays : TFA may quench signals at low pH; use buffers ≥pH 7 to minimize interference .

Q. What are the primary research applications of this compound?

This peptide is a fluorogenic substrate for:

  • Matrix metalloproteinases (MMPs) : Specifically MMP-2 and MMP-9, due to the Gly-Leu cleavage site.
  • Collagenase/gelatinase activity : Monitor enzymatic kinetics via fluorescence increase at λexem = 328/393 nm .

Advanced Research Questions

Q. How can enzymatic assay conditions be optimized for MMP substrate specificity?

  • Kinetic parameters : Perform Michaelis-Menten assays with 0.1–10 µM substrate in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2. Measure initial velocities (V0) using a fluorescence microplate reader.
  • Inhibition studies : Include 10 mM EDTA (negative control) to confirm metal-dependent activity. Compare with recombinant MMP isoforms to validate specificity .

Q. How to resolve discrepancies in reported Km values across MMP isoforms?

Variability may arise from:

  • Enzyme source : Recombinant vs. tissue-extracted MMPs differ in post-translational modifications.
  • Buffer composition : Adjust Ca<sup>2+</sup> (5–10 mM) and Zn<sup>2+</sup> (1–5 µM) to match physiological conditions.
  • Temperature : Standardize at 37°C for in vivo relevance .

Q. What strategies mitigate fluorescence interference from TFA in real-time assays?

  • Dialysis or size-exclusion chromatography : Remove TFA post-reconstitution.
  • Internal calibration : Include a TFA-free control to subtract background fluorescence .

Q. How to design competitive inhibition studies using this substrate?

  • Dose-response curves : Co-incubate substrate (at Km concentration) with inhibitors (0.1–100 µM). Calculate IC50 using nonlinear regression.
  • Zymography validation : Corrogate inhibition with gelatin zymography to confirm reduced MMP activity .

Q. How to validate cleavage specificity using mass spectrometry?

  • Post-reaction analysis : Quench enzymatic reaction with 1% formic acid, desalt via C18 ZipTip, and analyze by MALDI-TOF/MS.
  • Fragment identification : Look for mass shifts corresponding to cleavage at the Gly-Leu bond (expected Δm/z = ~1,091 Da) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate
Reactant of Route 2
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate

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